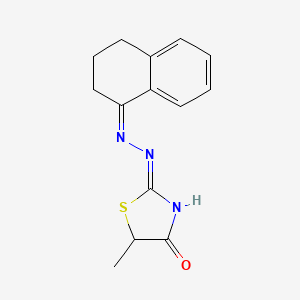

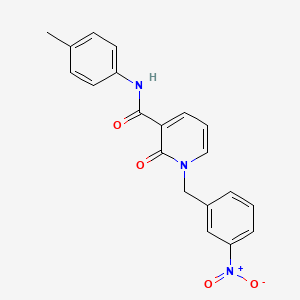

![molecular formula C19H20N2O6S B2556843 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 896310-22-8](/img/structure/B2556843.png)

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, a description of a compound includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .

Synthesis Analysis

This involves the methods used to create the compound. It can include the types of reactions used, the conditions under which the reactions were carried out, and the yield of the final product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include information about the types of reactions it undergoes, the products of these reactions, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Polymethoxylated-pyrazoline benzene sulfonamides, including compounds similar to the specified chemical, have been investigated for their cytotoxic activities on tumor and non-tumor cell lines. These compounds have also shown inhibitory effects on carbonic anhydrase isoenzymes, which are significant in various physiological processes, including respiration and renal function. Some derivatives demonstrated tumor selectivity and superior carbonic anhydrase inhibitory activity compared to standard drugs like acetazolamide (Kucukoglu et al., 2016).

Degradation of Sulfonamide Antibiotics

Research on Microbacterium sp. strain BR1 revealed that the degradation of sulfonamide antibiotics, including structures similar to the specified compound, occurs through a unique pathway initiated by ipso-hydroxylation. This mechanism leads to the fragmentation of the parent compound and is vital for understanding the environmental persistence and antibiotic resistance propagation of sulfonamides (Ricken et al., 2013).

Antimalarial and COVID-19 Drug Potential

Sulfonamide derivatives have been studied for their potential as antimalarial drugs and their applicability against COVID-19. These compounds, including structures related to the specified chemical, have been investigated through computational calculations and molecular docking studies, demonstrating significant antimalarial activity and potential efficacy against COVID-19 due to their structural features (Fahim & Ismael, 2021).

Antitumor Activities

Compounds from sulfonamide-focused libraries, including derivatives similar to the specified chemical, have been evaluated for their antitumor activities. Specific sulfonamides have been identified as potent cell cycle inhibitors and have advanced to clinical trials. These studies highlight the diverse mechanisms of action and the therapeutic potential of sulfonamides in cancer treatment (Owa et al., 2002).

Diuretic and Antihypertensive Agents

Sulfonamide derivatives have been synthesized and evaluated for their diuretic and antihypertensive activities. Research has shown that some compounds exhibit significant efficacy in these areas, offering potential new therapeutic options for conditions like hypertension (Rahman et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6S/c1-25-15-4-2-3-14(10-15)21-12-13(9-19(21)22)20-28(23,24)16-5-6-17-18(11-16)27-8-7-26-17/h2-6,10-11,13,20H,7-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUNOVZRCWHGOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

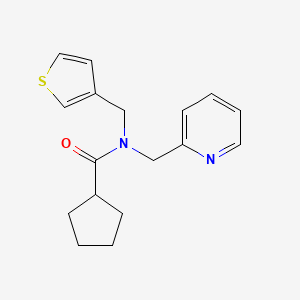

![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2556764.png)

![7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2556767.png)

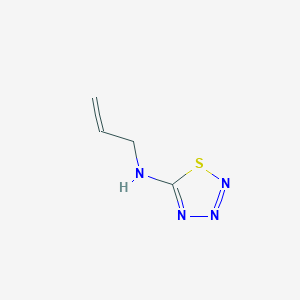

![Ethyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]thio}acetate](/img/structure/B2556774.png)

![3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2556779.png)

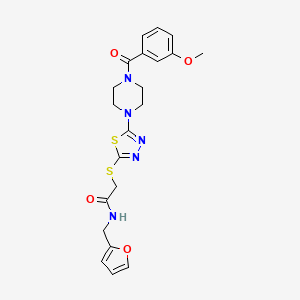

![Cyclopentyl-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2556781.png)

![3-[(E)-2-Cyano-2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)ethenyl]benzenesulfonyl fluoride](/img/structure/B2556783.png)